REACTION_CXSMILES
|
COC(=O)[CH2:4][C@H:5]([N:9]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:10][CH2:11][C:12](OC)=O)[C:6]([OH:8])=O.C[O-].[Na+].CO.[C:29](N)(C)(C)[CH3:30]>C1COCC1>[CH:6]([CH:5]1[N:9]([C:16]([O:18][C:19]([CH3:20])([CH3:21])[CH3:22])=[O:17])[CH2:10][CH2:11][C:12]2([CH2:30][CH2:29]2)[CH2:4]1)=[O:8] |f:1.2.3|
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Name
|
(S)-2-[tert-Butoxycarbonyl-(2-methoxycarbonyl-ethyl)-amino]-succinic acid 4-methyl ester
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Quantity
|
420 g
|
Type
|
reactant
|
Smiles
|
COC(C[C@@H](C(=O)O)N(CCC(=O)OC)C(=O)OC(C)(C)C)=O
|
Name
|
intermediate 12
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C[C@@H](C(=O)O)N(CCC(=O)OC)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
NaOMe MeOH
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
|
Quantity
|
145 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Control Type
|
UNSPECIFIED
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Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The resulting yellow solution was stirred at 85° C. for 3 hours (after 1 hour a suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained)
|
Type
|
DISTILLATION
|
Details
|
THF (1.5 L) was distilled off under the reduced pressure and water (2 L)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at 110° C. for 20 hours
|
Duration
|
20 h
|
Type
|
WASH
|
Details
|
The mixture was washed with ethyl acetate (2×1 L)
|
Type
|
TEMPERATURE
|
Details
|
The aqueous solution was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate (3×1 L)
|
Type
|
WASH
|
Details
|
washed with saturated NaCl (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The yellow solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to 5° C.
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1CC2(CC2)CCN1C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 55.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |